molecular formula C13H24N2O3 B6131260 3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone

3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone

Cat. No.: B6131260
M. Wt: 256.34 g/mol
InChI Key: FXEWKMMXRZLTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone, also known as SB269970, is a selective serotonin 7 (5-HT7) receptor antagonist. It is a small molecule that has gained interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone acts as a selective antagonist of the 5-HT7 receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, sleep, mood, and cognition. By blocking the 5-HT7 receptor, this compound modulates these processes and produces its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various neurotransmitter systems, including serotonin, dopamine, and acetylcholine. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. These effects contribute to the anxiolytic, antidepressant, and cognitive-enhancing properties of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone is its selectivity for the 5-HT7 receptor. This allows for more specific targeting of this receptor and reduces the risk of off-target effects. However, it also has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. This can make it challenging to administer and study in vivo.

Future Directions

For research include investigating its role in circadian rhythm disorders and neuroinflammation, as well as developing more potent and selective 5-HT7 receptor antagonists.

Synthesis Methods

The synthesis of 3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone involves a series of chemical reactions and steps. It starts with the reaction of 1-(2-methoxyethyl)piperidin-2-one with cyclobutylamine in the presence of triethylamine. The resulting product is then treated with sodium hydride and methyl iodide to form the N-methylated intermediate. This intermediate is then reacted with 3-chloropropanol in the presence of sodium hydride to obtain the final product, this compound.

Scientific Research Applications

3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and cognitive-enhancing effects in preclinical models. It has also been shown to have potential in the treatment of schizophrenia and circadian rhythm disorders.

Properties

IUPAC Name

3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-18-9-8-15-7-3-6-13(17,12(15)16)10-14-11-4-2-5-11/h11,14,17H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEWKMMXRZLTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1=O)(CNC2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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